molecular formula C24H20Cl2O6 B15165716 Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate CAS No. 620927-09-5

Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate

Cat. No.: B15165716
CAS No.: 620927-09-5
M. Wt: 475.3 g/mol
InChI Key: ZWPIQBZAPIEMFH-UHFFFAOYSA-N
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Description

Bis[4-(3-chloro-3-oxoprop-1-en-1-yl)phenyl] hexanedioate is a synthetic organic compound classified as a diester of hexanedioic acid (adipic acid). Its structure comprises two 4-(3-chloro-3-oxoprop-1-en-1-yl)phenyl groups esterified to the carboxyl termini of adipic acid. The substituent on each phenyl ring includes a propenyl moiety (CH=CH–) with a chlorine atom and a ketone group at the β-position (C3), resulting in the functional group 3-chloro-3-oxoprop-1-en-1-yl. This configuration introduces significant electron-withdrawing effects and reactivity, particularly at the α,β-unsaturated carbonyl system (enone) and the chloro-substituent .

The compound’s molecular formula is C₂₄H₂₀Cl₂O₈, with a calculated molecular weight of 523.32 g/mol. However, specific industrial applications remain understudied in publicly available literature.

Properties

CAS No.

620927-09-5

Molecular Formula

C24H20Cl2O6

Molecular Weight

475.3 g/mol

IUPAC Name

bis[4-(3-chloro-3-oxoprop-1-enyl)phenyl] hexanedioate

InChI

InChI=1S/C24H20Cl2O6/c25-21(27)15-9-17-5-11-19(12-6-17)31-23(29)3-1-2-4-24(30)32-20-13-7-18(8-14-20)10-16-22(26)28/h5-16H,1-4H2

InChI Key

ZWPIQBZAPIEMFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)OC(=O)CCCCC(=O)OC2=CC=C(C=C2)C=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate typically involves the reaction of 4-(3-chloro-3-oxoprop-1-en-1-yl)phenol with hexanedioyl dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The chloro groups in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water for hydroxyl substitution, ammonia in ethanol for amino substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Di-(2-ethylhexyl) Adipate (DEHA)

Structure : DEHA (CAS 103-23-1) is a diester of adipic acid with two 2-ethylhexyl alcohol groups. Unlike the target compound, DEHA features aliphatic, branched ester chains rather than aromatic rings with reactive substituents .
Physical Properties :

  • Molecular Weight : 370.57 g/mol
  • Melting Point : -50°C (low due to branched aliphatic chains)
  • Boiling Point : 214°C at 5 mmHg
  • Solubility: Miscible with non-polar solvents (e.g., PVC plastisols, oils).

Applications : DEHA is widely used as a plasticizer in polyvinyl chloride (PVC) products, food packaging, and cosmetics due to its low reactivity and high compatibility with polymers .

Reactivity: DEHA lacks functional groups beyond ester linkages, rendering it chemically inert under standard conditions. In contrast, the target compound’s enone and chloro groups confer reactivity toward nucleophiles (e.g., amines, thiols) and participation in cycloaddition reactions.

Dimethyl Adipate

Structure : A simpler adipate ester with methyl groups.
Properties :

  • Molecular Weight : 174.19 g/mol
  • Melting Point : 10°C
  • Applications : Solvent in coatings, intermediate in organic synthesis.

Comparison : Dimethyl adipate’s small ester groups result in higher volatility and lower thermal stability compared to both DEHA and the target compound.

Reactivity and Toxicity Profiles

Compound Reactivity Highlights Toxicity Considerations
Bis[4-(3-chloro-3-oxoprop-1-en-1-yl)phenyl] hexanedioate High (enone: Diels-Alder; Cl: SN reactions) Likely toxic (chlorinated byproducts)
Di-(2-ethylhexyl) adipate Low (inert plasticizer) Endocrine disruption concerns
Dimethyl adipate Moderate (ester hydrolysis) Low acute toxicity

DEHA, while less reactive, is scrutinized for bioaccumulation risks .

Research Findings and Data Analysis

Computational Predictions

Density-functional theory (DFT) studies, such as those employing hybrid functionals (e.g., B3LYP), could model the target compound’s electronic structure to predict reaction pathways or thermodynamic stability. For example, the enone moiety’s LUMO energy would indicate susceptibility to nucleophilic attack .

Biological Activity

Bis[4-(3-chloro-3-oxoprop-1-en-1-YL)phenyl] hexanedioate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induces apoptosis
HT-29 (Colon)8.2G2/M phase arrest
A549 (Lung)12.0Inhibits migration and invasion

Antimicrobial Activity

The compound has also shown antimicrobial properties against a range of bacterial strains. Studies conducted using the disk diffusion method revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Molecular Interactions

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that it binds to the active sites of key enzymes involved in cancer cell metabolism, such as topoisomerase II and cyclin-dependent kinases.

Reactive Oxygen Species (ROS)

Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells, ultimately triggering cell death pathways.

Study 1: In Vivo Antitumor Efficacy

A recent study evaluated the in vivo efficacy of this compound in a xenograft model of breast cancer. The compound was administered at doses of 10 mg/kg body weight for 21 days. Results indicated a significant reduction in tumor volume compared to control groups.

Study 2: Safety Profile Assessment

A toxicity study was conducted to assess the safety profile of the compound in healthy rats. No significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin for further development.

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